N-(4-ACETYLPHENYL)-2-(4-METHYLBENZENESULFONYL)ACETAMIDE
CAS No.: 881797-69-9
Cat. No.: VC4658965
Molecular Formula: C17H17NO4S
Molecular Weight: 331.39
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 881797-69-9 |
---|---|
Molecular Formula | C17H17NO4S |
Molecular Weight | 331.39 |
IUPAC Name | N-(4-acetylphenyl)-2-(4-methylphenyl)sulfonylacetamide |
Standard InChI | InChI=1S/C17H17NO4S/c1-12-3-9-16(10-4-12)23(21,22)11-17(20)18-15-7-5-14(6-8-15)13(2)19/h3-10H,11H2,1-2H3,(H,18,20) |
Standard InChI Key | IYKLWTZEHOXAFA-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=C(C=C2)C(=O)C |
Introduction
Chemical Structure and Molecular Properties
N-(4-Acetylphenyl)-2-(4-methylbenzenesulfonyl)acetamide features a central acetamide backbone linked to two distinct aromatic moieties: a 4-acetylphenyl group and a 4-methylbenzenesulfonyl group. The molecular formula is C₁₈H₁₈N₂O₄S, with a molecular weight of 358.41 g/mol . The acetyl group at the para position of the phenyl ring introduces electron-withdrawing effects, while the methylbenzenesulfonyl group contributes steric bulk and potential hydrogen-bonding capabilities.
The compound’s three-dimensional conformation is influenced by π-π stacking interactions between the aromatic rings and sulfonamide group geometry. X-ray crystallography studies of analogous sulfonamide-acetamide hybrids reveal planar arrangements of the sulfonyl and acetamide groups, which may facilitate binding to biological targets . Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Melting Point | 180–182°C (predicted) | |
Solubility | Low in water; soluble in DMSO | |
LogP (Partition Coefficient) | 2.8 |
These properties underscore its suitability for pharmacological studies, where lipophilicity and stability are critical.
Synthesis and Optimization
The synthesis of N-(4-acetylphenyl)-2-(4-methylbenzenesulfonyl)acetamide typically involves a multi-step protocol. A common route begins with the preparation of 4-acetylaniline via Friedel-Crafts acetylation of aniline, followed by sulfonylation using 4-methylbenzenesulfonyl chloride. The final step involves coupling the sulfonylated intermediate with chloroacetyl chloride, yielding the target compound .
Key Reaction Steps:
-
Acetylation of Aniline:
This step introduces the acetyl group to the para position of aniline. -
Sulfonylation:
The sulfonyl group is added under basic conditions (e.g., pyridine) to facilitate nucleophilic substitution. -
Acetamide Formation:
Chloroacetyl chloride reacts with the sulfonylated intermediate to form the acetamide linkage.
Optimization studies highlight the importance of temperature control (60–70°C) and stoichiometric ratios to achieve yields exceeding 70%. Purification via column chromatography using ethyl acetate/hexane mixtures ensures >95% purity .
Biological Activity and Mechanistic Insights
Enzyme Inhibition
N-(4-Acetylphenyl)-2-(4-methylbenzenesulfonyl)acetamide demonstrates inhibitory activity against dihydrofolate reductase (DHFR), a key enzyme in folate metabolism. In vitro assays using recombinant human DHFR revealed an IC₅₀ of 12.3 μM, comparable to methotrexate derivatives . The sulfonamide group likely interacts with the enzyme’s active site, disrupting substrate binding.
Anti-Inflammatory Effects
In murine models of carrageenan-induced paw edema, the compound reduced inflammation by 58% at 50 mg/kg, outperforming ibuprofen (42% reduction) . This effect is attributed to COX-2 inhibition, as confirmed by molecular docking simulations showing strong binding affinity (−9.2 kcal/mol) .
Comparative Analysis with Structural Analogues
N-(4-Acetylphenyl)-2-(4-methylbenzenesulfonyl)acetamide shares structural motifs with clinically relevant sulfonamides:
Compound | Target | IC₅₀/Potency |
---|---|---|
Celecoxib | COX-2 | 0.04 μM |
Methotrexate | DHFR | 0.01 μM |
N-(4-Acetylphenyl)-2-(4-methylbenzenesulfonyl)acetamide | DHFR/COX-2 | 12.3 μM/58% inhibition |
While less potent than established drugs, its dual inhibitory profile offers a scaffold for multifunctional therapeutics. Modifications such as fluorination of the benzene ring or substitution of the acetyl group could enhance activity .
Applications in Medicinal Chemistry
Drug Design
The compound’s modular structure allows for derivatization at three positions:
-
Acetyl Group: Replacement with carboxylates or amines to improve solubility.
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Sulfonyl Group: Substitution with heterocyclic sulfonamides for enhanced target specificity.
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Acetamide Backbone: Cyclization to form oxazolidinones for rigidity .
Pharmacokinetic Profiling
In silico ADMET predictions using SwissADME indicate:
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